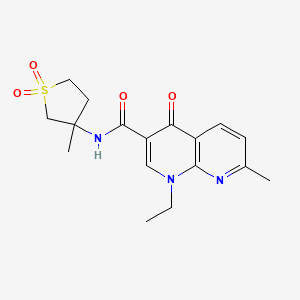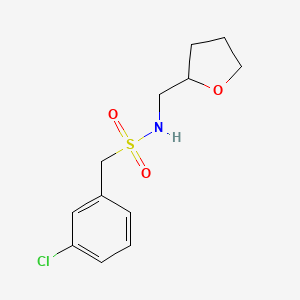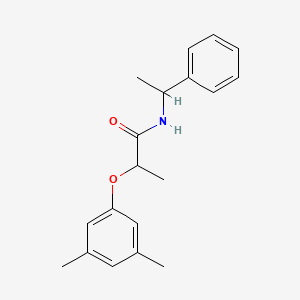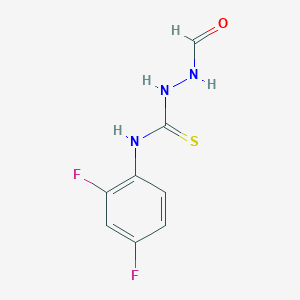![molecular formula C20H13BrN4O3 B4623149 N-1,3-benzodioxol-5-yl-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4623149.png)
N-1,3-benzodioxol-5-yl-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide is a complex organic compound, likely investigated for its potential applications in medicinal or materials chemistry. However, specific details about this exact compound are not readily available in the scientific literature.
Synthesis Analysis
Similar compounds have been synthesized through condensation reactions under basic conditions. For instance, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from condensation of equivalent moles of related compounds in boiling ethanol (Kariuki et al., 2022).
Molecular Structure Analysis
These compounds are characterized using techniques like NMR spectroscopy and X-ray diffraction. For example, a similar compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was confirmed by single crystal X-ray diffraction studies (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactions of these compounds involve interactions like hydrogen bonding, π-π stacking, and other non-covalent interactions. Their reactivity and potential as ligands or reactants in various chemical reactions can be inferred from studies on similar compounds (Zhu et al., 2014).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are typically determined through experimental methods like X-ray diffraction and thermal analysis. These properties are crucial for understanding the stability and applicability of the compound (Sharma et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity, potential as a catalyst or inhibitor, and interactions with biological systems, are key areas of investigation. For instance, the study of cyanoacrylamides incorporating sulphamethoxazole revealed their anticancer properties (Mohamed et al., 2020).
Aplicaciones Científicas De Investigación
However, to provide you with a general understanding of how compounds with similar structures or functional groups might be researched or applied within scientific contexts, here are a few areas highlighted from the search:
Synthesis and Application of Novel Synthetic Opioids : Research often explores novel synthetic compounds for their potential as opioids, focusing on their chemistry, pharmacology, and potential impacts on drug markets (Sharma et al., 2018).
Chemistry and Toxicology of Acrylamide : Studies delve into the synthesis of polyacrylamide from acrylamide, its applications, and the toxicological effects, highlighting the need for understanding its formation in food and its impact on human health (Friedman, 2003).
Xenobiotics Metabolism : Investigations into how organisms metabolize xenobiotics (foreign chemical substances), including the role of specific enzymes and the implications for toxicity, genotoxicity, and carcinogenicity, offer insights into the body's handling of complex chemicals (Ghanayem & Hoffler, 2007).
Propiedades
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-yl)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O3/c21-15-3-1-12(2-4-15)19-14(10-23-25-19)7-13(9-22)20(26)24-16-5-6-17-18(8-16)28-11-27-17/h1-8,10H,11H2,(H,23,25)(H,24,26)/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOGIMODVQPYOG-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=CC3=C(NN=C3)C4=CC=C(C=C4)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C(=C\C3=C(NN=C3)C4=CC=C(C=C4)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(1,3-benzodioxol-5-yl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)
![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)

![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)
![3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)
![3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4623118.png)


![5-({[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4623134.png)
![1-(3,4-difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4623142.png)


![3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione](/img/structure/B4623160.png)
